(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
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Overview
Description
(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid typically involves multi-step organic reactions. One common approach is the use of aldol condensation followed by selective reduction and oxidation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process might also incorporate advanced purification methods such as chromatography and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds will produce a saturated diacid.
Scientific Research Applications
(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful probe for studying enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bonds may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5S,6R,7E,9E,11Z,14Z)-6-(®-2-acetamido-2-carboxyethylthio)-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid
- (6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid
Uniqueness
What sets (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid apart from similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for research and industrial applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C18H26O6 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4?,10-5+/t15-,16+/m0/s1 |
InChI Key |
XWRIIHRGMKHPHN-QEUDXGQZSA-N |
Isomeric SMILES |
C(C[C@@H](/C=C/C=C/C=C[C@@H](C/C=C/CCC(=O)O)O)O)CC(=O)O |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |
Origin of Product |
United States |
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